2-[(4H-pyrazol-3-ylcarbonyl)amino]benzoic acid
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Overview
Description
2-[(4H-pyrazol-3-ylcarbonyl)amino]benzoic acid is a compound that features a pyrazole ring attached to a benzoic acid moiety through an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4H-pyrazol-3-ylcarbonyl)amino]benzoic acid typically involves the reaction of 3-amino-4H-pyrazole with 2-carboxybenzoyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the amino group of the pyrazole and the acyl chloride group of the benzoic acid derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(4H-pyrazol-3-ylcarbonyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under strong oxidative conditions, leading to the formation of pyrazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole N-oxides, while reduction can produce amines or alcohols. Substitution reactions on the aromatic ring can result in various substituted benzoic acid derivatives .
Scientific Research Applications
2-[(4H-pyrazol-3-ylcarbonyl)amino]benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 2-[(4H-pyrazol-3-ylcarbonyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved .
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazole: A precursor in the synthesis of various heterocyclic compounds.
4-Aminopyrazole: Used in the development of kinase inhibitors and other therapeutic agents.
5-Aminopyrazole: Known for its applications in medicinal chemistry and as a building block for more complex molecules.
Uniqueness
2-[(4H-pyrazol-3-ylcarbonyl)amino]benzoic acid is unique due to its specific structural features, which combine the properties of both pyrazole and benzoic acid moieties. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .
Properties
Molecular Formula |
C11H9N3O3 |
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Molecular Weight |
231.21 g/mol |
IUPAC Name |
2-(4H-pyrazole-3-carbonylamino)benzoic acid |
InChI |
InChI=1S/C11H9N3O3/c15-10(9-5-6-12-14-9)13-8-4-2-1-3-7(8)11(16)17/h1-4,6H,5H2,(H,13,15)(H,16,17) |
InChI Key |
ZMOZLLODXPTQNF-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NN=C1C(=O)NC2=CC=CC=C2C(=O)O |
solubility |
>34.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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